molecular formula C23H22N4O2S B2957016 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine CAS No. 1112278-13-3

3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine

Cat. No.: B2957016
CAS No.: 1112278-13-3
M. Wt: 418.52
InChI Key: BQRXRTFZODKTKF-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 3,4-dimethylphenyl group and at position 6 with a sulfanylmethyl-linked 1,2,4-oxadiazole ring bearing a 3-ethoxyphenyl substituent. Structurally, it belongs to a class of heterocyclic systems often explored for medicinal applications, such as kinase inhibition or antimicrobial activity, based on analogous compounds .

Properties

IUPAC Name

5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-4-28-19-7-5-6-18(13-19)23-24-21(29-27-23)14-30-22-11-10-20(25-26-22)17-9-8-15(2)16(3)12-17/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRXRTFZODKTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring, introduction of the oxadiazole moiety, and subsequent functionalization with the dimethylphenyl and ethoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazine and oxadiazole derivatives, emphasizing substituent effects and synthesis strategies.

Table 1: Structural and Functional Comparison

Compound Name Pyridazine Substituents Oxadiazole Substituents Key Functional Groups Molecular Weight (g/mol)* Potential Applications Reference
Target Compound: 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 3-(3,4-Dimethylphenyl) 3-(3-Ethoxyphenyl) Ethoxy, sulfanyl, oxadiazole ~444.5 (estimated) Inferred: Bioactive heterocyclic scaffold
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-(3-Methoxyphenyl) 3-(3-Trifluoromethylphenyl) Methoxy, trifluoromethyl, sulfanyl, oxadiazole 452.43 Bioactivity inferred from trifluoromethyl group (electron-withdrawing)
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate 4-Sulfamoylphenyl Methanesulfonate Sulfonate, pyridazinone 342.34 (calculated) Sulfonate-based prodrugs or solubility enhancers

Key Observations

The ethoxy group offers moderate electron donation, contrasting with the electron-withdrawing trifluoromethyl group in the compound . Compound: The trifluoromethyl group may increase metabolic stability and target binding affinity in bioactive contexts.

Synthetic Pathways :

  • Sulfanyl-linked compounds (e.g., target compound and ) likely involve thiol-ene coupling or nucleophilic substitution, whereas sulfonate derivatives () require sulfonyl chloride intermediates .

Physicochemical Properties :

  • The target compound’s sulfanyl group confers moderate lipophilicity compared to the polar sulfonate group in ’s derivatives, suggesting divergent solubility profiles.

Biological Relevance: While direct activity data are absent, the oxadiazole-pyridazine scaffold is recurrent in medicinal chemistry.

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine represents a novel structure within the pyridazine class of compounds, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, and it features a complex structure that includes a pyridazine ring, a 1,2,4-oxadiazole moiety, and various aromatic substitutions. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives have demonstrated inhibition of dihydroorotate dehydrogenase (DHODH) which is significant in cancer and autoimmune diseases .
  • Antioxidant Activity : The presence of aromatic rings enhances the compound's ability to scavenge free radicals, providing a protective effect against oxidative stress .

Anticancer Activity

Research indicates that compounds similar to 1,2,4-oxadiazoles exhibit significant anticancer properties. These derivatives have been tested against various cancer cell lines with promising results:

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer15
Compound BLung Cancer20
Compound CColon Cancer10

The specific compound discussed has not been extensively studied in clinical settings; however, its structural analogs have shown potential as cytotoxic agents.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. In vitro studies have revealed that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

These findings suggest that the compound may also possess similar antimicrobial properties.

Case Studies

  • In Vitro Studies : A study evaluating the efficacy of various oxadiazole derivatives reported that compounds with similar structures to the target compound exhibited potent anticancer activity against human cancer cell lines. The study highlighted the importance of substituent groups in enhancing biological activity .
  • Mechanism Exploration : Another research effort focused on understanding the mechanism by which oxadiazoles exert their effects on cellular pathways involved in apoptosis and cell cycle regulation. This study found that certain derivatives could induce apoptosis in cancer cells through caspase activation .

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